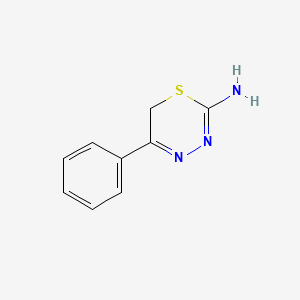

5-phenyl-6H-1,3,4-thiadiazin-2-amine

Descripción general

Descripción

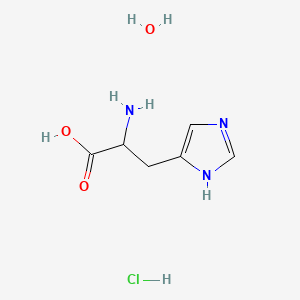

5-phenyl-6H-1,3,4-thiadiazin-2-amine is a heterocyclic structure with potential applications in various fields of research and industry. It is a nitrogen heterocycle that contains one bidentate ligand and two nitrogen atoms .

Synthesis Analysis

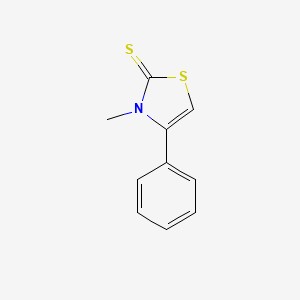

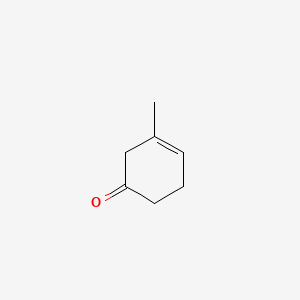

5-Phenyl-1,3,4-thiadiazole-2-amine has been synthesized by a single-step reaction . A series of heterocyclic azo dyes were synthesized by diazotization of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds .Molecular Structure Analysis

The molecular formula of this compound is C9H9N3S . Its average mass is 191.253 Da and its monoisotopic mass is 191.051712 Da .Chemical Reactions Analysis

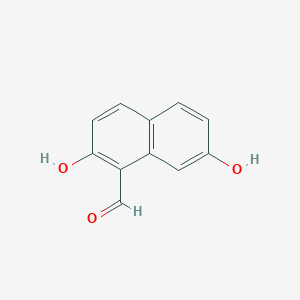

2-Amino-5-phenyl-1,3,4-thiadiazole on condensation with benzaldehyde (SPT), 4-nitrobenzaldehyde (SNT), 4-methoxybenzaldehyde (SMT), 2-hydroxybenzaldehyde (SSTH) or 2-hydroxyacetophenone affords Schiff′s bases .Physical and Chemical Properties Analysis

This compound hydrochloride has a molecular weight of 227.72 . It is a powder at room temperature . The melting point is between 202-207 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-Phenyl-6H-1,3,4-thiadiazin-2-amine has been utilized in various synthetic processes. For instance, it has been used in the synthesis of aryl-thiadiazin-2-aminium salts employing reusable heterogeneous catalysts, offering a mild and efficient method with high yield products (Rostamizadeh et al., 2008). Additionally, Schiff base ligands and their complexes with Cobalt(II), Nickel(II), and Copper(II) have been synthesized using this compound, indicating its versatility in coordination chemistry (Yazıcı & Akgün, 2006).

Agricultural and Pharmaceutical Industry

A novel synthetic route for transforming aromatic alkyl ketones into 5-aryl-6H-1,3,4-thiadiazine-2-amines has been developed, providing moderate to excellent yields. This process is significant for the agricultural and pharmaceutical industries, utilizing readily available reagents under mild conditions (Hartmann et al., 2016).

Potential in Medicinal Chemistry

There has been considerable interest in the development of this compound derivatives as potential therapeutic agents. For example, its derivatives have shown promising anti-inflammatory and analgesic activities, with some compounds demonstrating better activity profiles compared to established drugs (Bhati & Kumar, 2008).

Biological Activity and Applications

The compound has been used in the synthesis of heterocyclic azodyes, characterized for various biological activities. This highlights its potential in the development of bioactive compounds (Kumar et al., 2013). Moreover, derivatives based on 6H-1,3,4-thiadiazine have been investigated as matrix metalloproteinase inhibitors, suggesting applications in the treatment of conditions involving these enzymes [(Schröder et al., 2001)](https://consensus.app/papers/structurebased-design-synthesis-potent-matrix-schröder/8dbd9a74f83a54aaa0a55712049b5d2b/?utm_source=chatgpt).

Anticancer and Antitubercular Potential

Notably, 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have been synthesized and screened for antitumor and antitubercular activities. Some synthesized compounds exhibited significant in vitro antitumor activities, highlighting their potential as novel therapeutic agents (Sekhar et al., 2019).

Electrophysical and Structural Studies

Electrophysical properties for ion transfer, like Pb2+ across specific interfaces, have been investigated using thiadiazine derivatives, suggesting applications in analytical chemistry and environmental monitoring (Canan et al., 2011). Additionally, X-ray and DFT studies of thiadiazine derivatives have been conducted to understand their structural and chemical properties, furthering their potential applications in material science (Dani et al., 2013).

Antifungal Applications

Moreover, derivatives of this compound have been synthesized and evaluated for their antifungal properties, showing significant activity against various fungal strains. This underscores its potential in developing new antifungal agents (Singh & Rana, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

5-phenyl-6H-1,3,4-thiadiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQDMIFRQDAQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974450 | |

| Record name | 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58954-39-5 | |

| Record name | 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

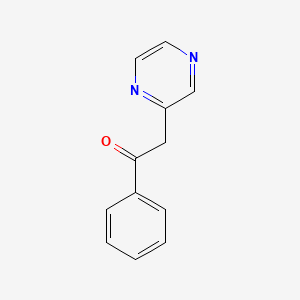

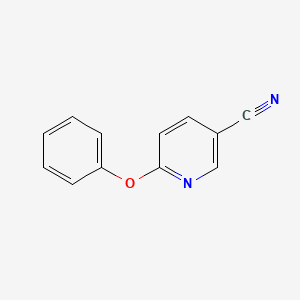

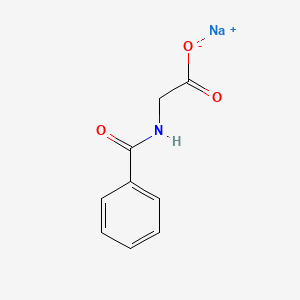

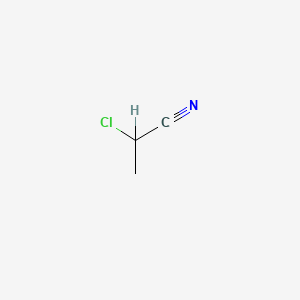

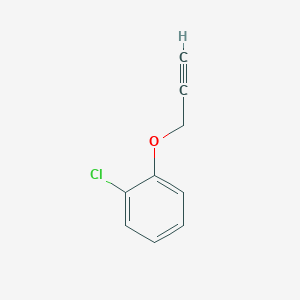

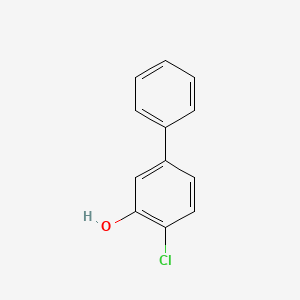

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)

![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)

![6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1348524.png)